1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone
Overview
Description
Scientific Research Applications
Gas-Phase Thermolysis of Benzotriazole Derivatives
- Study Focus : Investigation of the kinetics and mechanism of gas-phase thermolysis of benzotriazole derivatives, including compounds similar to 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone.
- Key Findings : This study provides insights into the thermal behavior and stability of such compounds, which can be crucial for understanding their potential applications in various fields (Dib et al., 2004).
Fragrance Material Review
- Study Focus : Toxicologic and dermatologic review of similar fragrance ingredients, exploring their physical properties and safety.
- Key Findings : This research contributes to understanding the potential use of similar compounds in fragrance products, assessing their safety and efficacy (McGinty et al., 2012).
Synthesis and Antibacterial Activity
- Study Focus : Synthesis of N-substituted sulfonamide derivatives of 1, 3-Benzodioxol-5-amine and their antibacterial properties.
- Key Findings : The study explores the potential of similar compounds in developing new antibacterial agents, indicating moderate inhibitory effects compared to standard antibiotics (Aziz‐ur‐Rehman et al., 2015).
Synthesis of Thiazolidin-4-ones
- Study Focus : Synthesis of novel thiazolidinones using a precursor similar to the compound .
- Key Findings : This research highlights the compound's role in creating biologically active molecules, potentially useful in pharmacology (Masteloto et al., 2015).
Polarized Molecular-Electronic Structures
- Study Focus : Analysis of the polarized molecular and electronic structures of related compounds.
- Key Findings : Understanding these properties is vital for applications in materials science and electronics (Low et al., 2004).
Synthesis of Novel 1,5-Benzothiazepines
- Study Focus : Efficient synthesis of novel 1,5-benzothiazepines incorporating a similar nucleus.
- Key Findings : This work demonstrates the compound's usefulness in synthesizing complex molecules with potential therapeutic applications (Chauhan et al., 2008).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-butan-2-ylanilino)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-14(2)15-4-7-17(8-5-15)21-11-10-18(22)16-6-9-19-20(12-16)24-13-23-19/h4-9,12,14,21H,3,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNBNWOYODSSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148703 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-28-9 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882748-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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